molecular formula C16H20FN B8534938 Pyrrolidine, 1-[2-(5-fluoro-3,4-dihydro-2-naphthalenyl)ethyl]- CAS No. 184638-08-2

Pyrrolidine, 1-[2-(5-fluoro-3,4-dihydro-2-naphthalenyl)ethyl]-

Cat. No.: B8534938
CAS No.: 184638-08-2
M. Wt: 245.33 g/mol
InChI Key: OJYDAWAVYOUSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 1-[2-(5-fluoro-3,4-dihydro-2-naphthalenyl)ethyl]- is a useful research compound. Its molecular formula is C16H20FN and its molecular weight is 245.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrrolidine, 1-[2-(5-fluoro-3,4-dihydro-2-naphthalenyl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine, 1-[2-(5-fluoro-3,4-dihydro-2-naphthalenyl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

184638-08-2

Molecular Formula

C16H20FN

Molecular Weight

245.33 g/mol

IUPAC Name

1-[2-(5-fluoro-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

InChI

InChI=1S/C16H20FN/c17-16-5-3-4-14-12-13(6-7-15(14)16)8-11-18-9-1-2-10-18/h3-5,12H,1-2,6-11H2

InChI Key

OJYDAWAVYOUSMB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CC3=C(CC2)C(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
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reactant
Reaction Step One
Name
OC1c2cccc(F)c2CCC1CCN1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
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Synthesis routes and methods II

Procedure details

To a solution of 5-fluoro-1,2,3,4-tetrahydro-2-[2-(1-pyrrolidinyl)ethyl]-1-naphthalenol (20.0 g) in toluene (250 ml) was added p-toluenesulfonic acid. monohydrate (16.2 g), and the mixture was refluxed overnight. After cooling, the reaction solution was washed successively with 1N aqueous sodium hydroxide solution, water and a saturated sodium chloride solution, and dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent; toluene:ethyl acetate=5:1), and the fractions containing the desired compound were combined, concentrated under reduced pressure to give the desired compound (12.6 g), as an oily product.
Name
5-fluoro-1,2,3,4-tetrahydro-2-[2-(1-pyrrolidinyl)ethyl]-1-naphthalenol
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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